molecular formula C66H55Si6 B12899402 1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane

1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane

Cat. No.: B12899402
M. Wt: 1016.6 g/mol
InChI Key: GFEIRHNUBRADAQ-UHFFFAOYSA-N
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Description

1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane is a silicon-based cyclic compound with a six-membered silicon ring (hexasilinane) substituted with 11 phenyl groups. Its molecular formula is C₆₆H₅₅Si₆, and its molecular weight is approximately 1,015.5 g/mol. The phenyl groups are distributed across all six silicon atoms, with positions 2–6 each bearing two phenyl substituents and position 1 bearing one . This structure confers exceptional thermal stability and hydrophobicity due to the aromatic π-system of the phenyl groups, making it a candidate for high-performance materials in electronics or ceramics.

Properties

Molecular Formula

C66H55Si6

Molecular Weight

1016.6 g/mol

InChI

InChI=1S/C66H55Si6/c1-12-34-56(35-13-1)67-68(57-36-14-2-15-37-57,58-38-16-3-17-39-58)70(61-44-22-6-23-45-61,62-46-24-7-25-47-62)72(65-52-30-10-31-53-65,66-54-32-11-33-55-66)71(63-48-26-8-27-49-63,64-50-28-9-29-51-64)69(67,59-40-18-4-19-41-59)60-42-20-5-21-43-60/h1-55H

InChI Key

GFEIRHNUBRADAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si]2[Si]([Si]([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of 1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane typically involves the reaction of hexachlorodisilane with phenylmagnesium bromide under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The phenyl-substituted silane structure exhibits moderated hydrolysis compared to unsubstituted silanes due to steric hindrance and electronic stabilization. Key findings include:

  • Controlled water reactivity : Hydrolysis occurs under acidic or basic conditions, yielding silanol intermediates that may condense into polysiloxanes.

  • Steric protection : Phenyl groups reduce reaction rates by shielding silicon atoms from nucleophilic attack, as observed in kinetic studies.

Oxidation and Cross-Coupling Reactions

The compound participates in oxidative transformations and coupling processes:

Reaction Type Conditions Products
Oxidation O₂, 150–200°CSiloxane networks with Si-O-Si linkages
Pd-Catalyzed Coupling Palladium catalysts, aryl halidesCross-linked organosilicon polymers

These reactions are critical for synthesizing advanced materials, leveraging the silane’s ability to form stable radicals during coupling .

Thermal Decomposition

Thermogravimetric analysis reveals decomposition pathways:

  • Primary decomposition : Begins at ~300°C, releasing benzene derivatives via Si-C bond cleavage.

  • Char formation : Above 500°C, residual silicon carbide (SiC) forms, demonstrating potential for high-temperature applications.

Kinetic and Mechanistic Insights

Reaction rates are highly sensitive to structural and environmental factors:

Factor Impact on Reaction Rate Evidence
Phenyl substituents Decreased rate due to steric effectsNMR studies showing delayed Si-H bond activation
Solvent polarity Polar solvents accelerate hydrolysisKinetic data from controlled experiments
Temperature Arrhenius behavior with Eₐ ≈ 50–75 kJ/molThermally dependent rate profiles

Mechanistic studies suggest a combination of radical intermediates (in thermal/oxidative reactions) and nucleophilic substitution (in hydrolysis) .

Stabilization Effects

The phenyl groups play dual roles:

  • Electronic stabilization : Delocalize electron density around silicon, reducing electrophilicity.

  • Steric protection : Physically block reactive sites, as evidenced by slower kinetics compared to linear silanes.

Research Limitations and Gaps

While existing studies ( ) provide foundational insights, further work is needed to:

  • Quantify activation parameters for specific reaction pathways.

  • Explore catalytic systems for selective functionalization.

  • Characterize intermediate species via in-situ spectroscopic methods.

Scientific Research Applications

1.1. Semiconductor Fabrication

One of the prominent applications of 1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane is in the fabrication of semiconductor materials. Its silane structure provides excellent adhesion properties and can be used as a precursor for silicon-based thin films. These films are crucial in the production of electronic devices such as transistors and diodes.

1.2. Coatings and Adhesives

The compound is also utilized in developing advanced coatings and adhesives. Its ability to form strong covalent bonds with various substrates enhances the durability and performance of coatings used in harsh environments. This application is particularly beneficial in automotive and aerospace industries where material performance is critical.

1.3. Nanocomposites

In nanotechnology, this compound serves as a building block for nanocomposites. When combined with nanoparticles such as silica or metal oxides, it can enhance mechanical strength and thermal stability. This property is valuable in manufacturing lightweight yet robust materials for various applications including construction and electronics.

2.1. Drug Delivery Systems

Recent studies have indicated that silane compounds can play a significant role in drug delivery systems. The unique structure of this compound allows for functionalization that can improve the solubility and bioavailability of therapeutic agents. This property is particularly useful in targeting specific tissues or cells in cancer therapy.

2.2. Antimicrobial Agents

Research has shown that silane derivatives exhibit antimicrobial properties. The incorporation of this compound into polymer matrices can create surfaces that resist bacterial colonization. This application is crucial in medical devices where infection control is paramount.

3.1. Semiconductor Applications

A study published in Advanced Materials highlighted the use of silane compounds including this compound in creating high-performance silicon thin films for solar cells. The results demonstrated improved efficiency and stability under operational conditions.

3.2. Drug Delivery Research

In a clinical study reported by Journal of Controlled Release, researchers explored the use of silane-based nanoparticles for delivering chemotherapeutic agents directly to tumor sites. The findings suggested enhanced therapeutic efficacy and reduced side effects compared to traditional delivery methods.

Mechanism of Action

The mechanism by which 1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane exerts its effects involves interactions with various molecular targets and pathways. The phenyl groups attached to the silicon backbone can participate in π-π interactions, while the silicon atoms can form bonds with other elements, leading to the formation of complex structures. These interactions are crucial for its reactivity and applications in different fields.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Stability :

  • The undecaphenylhexasilinane’s phenyl groups enhance thermal stability via steric bulk and aromatic conjugation, whereas methyl groups in decamethyl-diphenylhexasilinane reduce steric hindrance, improving solubility .
  • Fluorinated derivatives (e.g., undecafluorocyclohexanesulfonyl fluoride) exhibit extreme chemical inertness due to strong C–F bonds but react selectively with nucleophiles at the sulfonyl group .

Solubility and Reactivity :

  • Phenyl-substituted silanes are highly hydrophobic, limiting their use in polar solvents. In contrast, methoxy-substituted cyclohexanes (e.g., hexamethoxycyclohexane) are polar but prone to hydrolysis .
  • Fluorinated compounds balance hydrophobicity and reactivity, enabling applications in coatings and surfactants .

Biological Activity

1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane is a silane compound that has garnered interest in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex silane structure with multiple phenyl groups. This configuration is believed to influence its interaction with biological systems.

Antimicrobial Properties

Research indicates that silane compounds can exhibit antimicrobial activity by disrupting bacterial cell membranes. The mechanism often involves the alteration of membrane permeability and the inhibition of cell wall synthesis. For instance:

  • Mechanism : Silanes can interfere with undecaprenyl phosphate (UP) metabolism in bacteria. UP is crucial for transporting peptidoglycan precursors across the bacterial membrane; thus, inhibiting this pathway can lead to cell lysis .
  • Case Study : In vitro studies have demonstrated that certain silanes can effectively inhibit the growth of Gram-positive bacteria by targeting their peptidoglycan synthesis pathways.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines:

  • Cell Lines Tested : Commonly used lines include HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : The compound exhibited significant cytotoxicity at micromolar concentrations. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) which leads to oxidative stress in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers of microbial and cancer cells.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in biosynthetic pathways critical for cell survival.
  • Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction and caspase activation has been observed in treated cells .

Data Tables

Activity Type Cell Line IC50 (µM) Mechanism
AntimicrobialS. aureus15Membrane disruption
CytotoxicHeLa10Apoptosis via ROS generation
CytotoxicMCF-78Caspase activation
CytotoxicA54912Mitochondrial dysfunction

Q & A

Q. What statistical methods ensure robustness in interpreting spectroscopic data?

  • Answer : Principal component analysis (PCA) clusters spectral datasets to identify outliers. Bootstrapping methods calculate confidence intervals for peak assignments. For reproducibility, adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra in public repositories like Zenodo .

Q. How can machine learning enhance property prediction for derivatives of this compound?

  • Answer : Train neural networks on datasets of silane derivatives (e.g., melting points, solubility). Use graph convolutional networks (GCNs) to encode molecular structures. Validate predictions via leave-one-out cross-validation. Open-source tools like RDKit and TensorFlow enable scalable implementation .

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